3-(2-methoxyethylcarbamoyl)phenylboronic acid CAS number and identifiers
3-(2-methoxyethylcarbamoyl)phenylboronic acid CAS number and identifiers
An In-Depth Technical Guide to 3-(2-Methoxyethylcarbamoyl)phenylboronic acid
Executive Summary: This document provides a comprehensive technical overview of 3-(2-methoxyethylcarbamoyl)phenylboronic acid, a key chemical intermediate in contemporary drug discovery and organic synthesis. We will explore its fundamental chemical identifiers, physicochemical properties, and established synthesis paradigms. The primary focus will be on its critical role as a versatile building block, particularly in the construction of targeted protein degraders. This guide further details standardized experimental protocols for its application, emphasizing safe handling and laboratory best practices, to support researchers and scientists in leveraging this compound's full potential.
Introduction to Phenylboronic Acids and Their Modern Significance
Phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1][2] These compounds are generally stable, easy to handle, and function as mild Lewis acids, making them indispensable reagents in organic chemistry.[1][2] Their utility spans a vast range of applications, from the foundational Suzuki-Miyaura cross-coupling reaction to the development of sophisticated biosensors, drug delivery systems, and therapeutics.[2][3][4]
The unique reactivity of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, has positioned PBAs as critical components in stimuli-responsive materials designed for biomedical applications.[4] They are integral to systems for glucose sensing, cancer cell targeting, and controlled drug release.[3][5][6]
Within this versatile chemical class, 3-(2-methoxyethylcarbamoyl)phenylboronic acid has emerged as a particularly valuable building block. Its pre-functionalized structure makes it an ideal starting point for constructing more complex molecules, notably in the field of targeted protein degradation, a revolutionary therapeutic modality aimed at eliminating disease-causing proteins.[7]
Chemical Identity and Properties
Accurate identification and understanding of a compound's properties are foundational to its effective application. 3-(2-methoxyethylcarbamoyl)phenylboronic acid is registered under CAS Number 850567-33-8 .[7][8] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 850567-33-8 | [7][8] |
| Molecular Formula | C10H14BNO4 | [7][8] |
| Molecular Weight | 223.03 g/mol | [7] |
| IUPAC Name | [3-([(2-methoxyethyl)amino]carbonyl)phenyl]boronic acid | [9] |
| Common Synonyms | 3-Borono-N-(2-methoxyethyl)benzamide; 3-[(2-methoxyethyl)carbamoyl]phenylboronic acid | [9] |
| Physical Form | Solid / Powder | [10] (general for PBAs) |
| Purity | Typically ≥98% | [7] |
| Storage | Room temperature | [7] |
Synthesis Paradigms for Phenylboronic Acids
While a specific, published synthesis route for 3-(2-methoxyethylcarbamoyl)phenylboronic acid was not detailed in the provided resources, its structure lends itself to established methodologies for creating substituted phenylboronic acids. The most common and industrially scalable approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1]
A logical, generalized workflow for its synthesis is outlined below.
Caption: Generalized Synthesis Workflow
Causality in Synthesis:
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Step 1 (Amide Formation): The synthesis begins with a stable precursor, 3-bromobenzoic acid. The carboxylic acid is first activated, typically by conversion to an acyl chloride with thionyl chloride (SOCl₂), to make it highly reactive. This is a crucial step because direct amidation is inefficient. The subsequent reaction with 2-methoxyethylamine forms the stable amide bond, installing the desired side chain.
-
Step 2 (Borylation): The aryl bromide is converted into a highly nucleophilic Grignard reagent using magnesium metal in an anhydrous ether solvent like THF. This intermediate readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate). This forms a boronate ester. The reaction is performed at low temperatures to prevent side reactions.
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Step 3 (Hydrolysis): The final step is the hydrolysis of the boronate ester with aqueous acid. This protonates the alkoxy groups, which are then displaced by water, yielding the final dihydroxy boronic acid product.
Core Application: A Building Block for Targeted Protein Degradation
The primary utility of 3-(2-methoxyethylcarbamoyl)phenylboronic acid is as a specialized building block for creating targeted protein degraders.[7] This is a cutting-edge therapeutic strategy that co-opts the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.
Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, consisting of three parts:
-
A ligand that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
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A linker that connects the two ligands.
Our subject compound is an ideal precursor for the linker component. The phenylboronic acid group is a perfect handle for synthetic modification, most commonly via the Suzuki-Miyaura cross-coupling reaction, to attach to other parts of the molecule. The methoxyethylcarbamoyl side chain provides desirable physicochemical properties such as solubility and can form hydrogen bonds, influencing the overall conformation and cell permeability of the final degrader molecule.
Caption: Role in PROTAC Assembly
Experimental Protocols and Safe Handling
Safety, Handling, and Storage
As with all boronic acids, proper laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Handling: Avoid contact with skin and eyes.[11] Do not ingest or inhale dust.[12] Handle in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]
-
Ingestion: If swallowed, rinse the mouth and call a physician or poison center if you feel unwell.[12]
-
Inhalation: Move the person to fresh air.[11]
-
Example Workflow: Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized procedure for using 3-(2-methoxyethylcarbamoyl)phenylboronic acid in a Suzuki coupling reaction to form a biaryl bond, a common step in linker synthesis.
Objective: To couple the boronic acid with a generic aryl bromide (Ar-Br).
| Component | Role | Example |
| Boronic Acid | Phenyl group source | 3-(2-methoxyethylcarbamoyl)phenylboronic acid (1.0 eq) |
| Aryl Halide | Coupling partner | Aryl Bromide (1.1 eq) |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) |
| Solvent | Reaction medium | Toluene/H₂O, Dioxane/H₂O, or DME |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.1 eq), 3-(2-methoxyethylcarbamoyl)phenylboronic acid (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Causality: An inert atmosphere is critical because the palladium(0) catalyst is sensitive to oxygen, which can deactivate it. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Causality: The solvent must be degassed (by sparging with an inert gas) to remove dissolved oxygen. A mixed aqueous/organic system is often used because it enhances the solubility of both the organic reagents and the inorganic base.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is a self-validating step to ensure the reaction goes to completion and to identify any potential side products.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts, ensuring high purity of the final compound.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
3-(2-methoxyethylcarbamoyl)phenylboronic acid stands as a testament to the enabling power of specialized chemical building blocks in modern science. While rooted in the well-established chemistry of phenylboronic acids, its pre-functionalized nature makes it a highly valuable and strategic component for researchers, particularly those in drug development. Its primary application in the synthesis of linkers for targeted protein degraders places it at the forefront of innovative therapeutic design. A thorough understanding of its properties, synthetic access, and reactive potential, coupled with stringent safety practices, will empower scientists to effectively integrate this compound into their research and development workflows, accelerating the path toward novel solutions for human health.
References
- Vertex AI Search Result. 3-(2-Methoxyethylcarbamoyl)phenylboronic acid, min 98%, 1 gram.
- Sigma-Aldrich.
- Santa Cruz Biotechnology. 3-(2-Hydroxyethylcarbamoyl)phenylboronic acid | CAS 955422-14-7.
- Combi-Blocks, Inc.
- Sigma-Aldrich. 3-Methoxyphenylboronic acid 10365-98-7.
- Tokyo Chemical Industry.
- Fisher Scientific.
- CymitQuimica. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid.
- PubChem. 3-Carboxy-2-methoxy-phenylboronic acid (+)
- Thermo Scientific.
- ChemicalBook. Phenylboronic acid:Synthesis,reactions.
- Wikipedia. Phenylboronic acid.
- Sigma-Aldrich. 3-Methoxycarbonylphenylboronic acid 99769-19-4.
- Abovchem. (3-(methoxy-d3)phenyl)boronic acid - CAS:2241867-05-8.
- Sigma-Aldrich. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | 850567-33-8.
- Thermo Scientific Chemicals. 3-[2-(Dimethylamino)ethylcarbamoyl]benzeneboronic acid, 96%.
- MDPI.
- NIH National Library of Medicine. Synthesis of biologically active boron-containing compounds.
- PubMed.
- PubChem. 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
- PubChem. 3-Carboxyphenylboronic acid.
- Royal Society of Chemistry.
- Journal of Applied Pharmaceutical Science.
- NIH National Library of Medicine. Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery.
- Sigma-Aldrich. 3-(Methacryloylamino)phenylboronic acid.
- Sigma-Aldrich. Phenylboronic acid 0.95 Benzeneboronic acid.
Sources
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. calpaclab.com [calpaclab.com]
- 8. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | 850567-33-8 [sigmaaldrich.com]
- 9. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid [cymitquimica.com]
- 10. 苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
